molecular formula MgZn B8626133 Magnesium-ZINC CAS No. 12032-46-1

Magnesium-ZINC

Cat. No. B8626133
Key on ui cas rn: 12032-46-1
M. Wt: 89.7 g/mol
InChI Key: PGTXKIZLOWULDJ-UHFFFAOYSA-N
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Patent
US09045707B2

Procedure details

Adding 2-methyl tetrahydrofuran prepared by the embodiment 3 and the magnesium-zinc-rare earth oxide composite catalyst into a reactor at the weight ratio of 100:3; opening a heating device to keep temperature of the rector constant at 150° C.; filling excessive CO2 into the reactor, and controlling absolute pressure in the reactor under 2 MPa; performing a cycloaddition reaction between 2-methyl tetrahydrofuran and CO2 in the reactor for 100 minutes to obtain the reaction product, distilling the reaction product to obtain 1,4-pentanediol carbonate, wherein the mole ratio of 2-methyl tetrahydrofuran to CO2 is 1:3, conversion rate of 2-methyl tetrahydrofuran in the cycloaddition reaction is 83%, and yield of the 1,4-pentanediol carbonate is 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][O:3]1.[C:7](=[O:9])=[O:8]>[Zn].[Mg]>[C:7](=[O:3])([OH:9])[OH:8].[CH2:4]([OH:3])[CH2:5][CH2:6][CH:2]([OH:8])[CH3:1].[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][O:3]1.[C:4](=[O:3])=[O:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OCCC1
Step Two
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn].[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the embodiment 3
CUSTOM
Type
CUSTOM
Details
constant at 150° C.
CUSTOM
Type
CUSTOM
Details
to obtain the reaction product
DISTILLATION
Type
DISTILLATION
Details
distilling the reaction product

Outcomes

Product
Name
Type
product
Smiles
C(O)(O)=O.C(CCC(C)O)O
Name
Type
product
Smiles
CC1OCCC1
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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